4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)-
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Overview
Description
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- is a heterocyclic compound that belongs to the triazole family. This compound is characterized by its unique structure, which includes a triazole ring substituted with methyl, methylphenyl, and methylthio groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also plays a role in its activity as a ligand in coordination chemistry.
Comparison with Similar Compounds
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- can be compared with other triazole derivatives, such as:
4H-1,2,4-Triazole, 3-(4-methylphenyl)-5-(methylthio)-: Similar structure but lacks the additional methyl group on the triazole ring.
4H-1,2,4-Triazole, 4-methyl-3-(phenyl)-5-(methylthio)-: Similar structure but lacks the methyl group on the phenyl ring.
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(thio)-: Similar structure but lacks the methyl group on the sulfur atom.
The uniqueness of 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.
Biological Activity
The compound 4H-1,2,4-triazole, 4-methyl-3-(4-methylphenyl)-5-(methylthio)- (CAS Number: 777879-42-2) is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antibacterial properties, anti-inflammatory effects, and potential applications in drug development.
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₅N₃S₂ |
Molecular Weight | 301.43 g/mol |
IUPAC Name | 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol |
CAS Number | 777879-42-2 |
Physical Form | Solid |
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, a study highlighted the effectiveness of various triazole compounds against Escherichia coli and Bacillus subtilis. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as ceftriaxone .
Case Study: Antibacterial Screening
In a comparative study involving several triazole derivatives, the compound demonstrated:
- MIC against E. coli : 5 µg/mL
- Zone of Inhibition : 14–22 mm
These results suggest that the compound possesses potent antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been explored. A recent investigation into new triazole compounds revealed that those with specific substituents exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound of interest was tested in vitro using peripheral blood mononuclear cells and showed promising results in reducing inflammation markers .
Research Findings on Anti-inflammatory Effects
The following table summarizes the effects of the compound on cytokine release:
Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
---|---|---|
TNF-α | 150 | 80 |
IL-6 | 200 | 90 |
IL-10 | 100 | 120 |
These findings indicate that while the compound effectively reduces TNF-α and IL-6 levels, it may also enhance IL-10 production, suggesting a complex role in modulating immune responses .
The mechanism by which triazoles exert their biological effects is primarily attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and inflammatory pathways. For instance:
- DNA Gyrase Inhibition : Molecular docking studies have shown that triazoles can bind effectively to DNA gyrase, an essential enzyme for bacterial replication .
- Cytokine Modulation : The presence of specific functional groups in the triazole structure appears to influence cytokine release profiles, enhancing anti-inflammatory effects while suppressing pro-inflammatory mediators .
Properties
CAS No. |
116850-70-5 |
---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
4-methyl-3-(4-methylphenyl)-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3S/c1-8-4-6-9(7-5-8)10-12-13-11(15-3)14(10)2/h4-7H,1-3H3 |
InChI Key |
OJESHGGRADIJFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)SC |
Origin of Product |
United States |
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